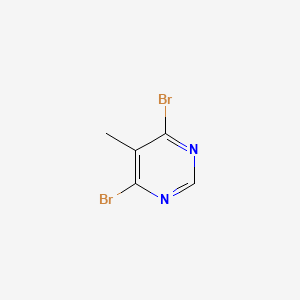

4,6-Dibromo-5-methylpyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4,6-Dibromo-5-methylpyrimidine (C₅H₄Br₂N₂) is a brominated pyrimidine derivative characterized by bromine atoms at the 4- and 6-positions and a methyl group at the 5-position of the pyrimidine ring. Pyrimidines are heterocyclic aromatic compounds with significant applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and reactivity . The methyl group at position 5 introduces steric effects, which may influence solubility and crystallinity.

Preparation Methods

Synthetic Routes and Reaction Conditions

4,6-Dibromo-5-methylpyrimidine can be synthesized through several synthetic routes. One common method involves the bromination of 5-methylpyrimidine. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 4 and 6 positions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4,6-Dibromo-5-methylpyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions with boronic acids to form carbon-carbon bonds.

Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as toluene or ethanol.

Reduction Reactions: Hydrogen gas (H2) and palladium on carbon (Pd/C) in ethanol or methanol.

Major Products Formed

Substitution Reactions: Formation of substituted pyrimidines with various functional groups.

Coupling Reactions: Formation of biaryl compounds with extended conjugation.

Reduction Reactions: Formation of 5-methylpyrimidine.

Scientific Research Applications

4,6-Dibromo-5-methylpyrimidine has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Medicinal Chemistry: It is used in the development of pharmaceutical compounds with potential therapeutic properties, such as antiviral, anticancer, and anti-inflammatory agents.

Material Science: It is utilized in the synthesis of organic semiconductors and other advanced materials.

Biological Research: It is employed in the study of enzyme inhibitors and other biologically active molecules.

Mechanism of Action

The mechanism of action of 4,6-Dibromo-5-methylpyrimidine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The bromine atoms and the methyl group can influence the compound’s binding affinity and selectivity towards its molecular targets. The exact pathways and molecular interactions involved can vary based on the specific biological system being studied.

Comparison with Similar Compounds

The chemical and physical properties of 4,6-Dibromo-5-methylpyrimidine can be contextualized by comparing it to structurally related pyrimidine derivatives. Key differences arise from substituent types, positions, and their electronic/steric effects. Below is a detailed analysis:

Table 1: Structural and Functional Comparison of Pyrimidine Derivatives

Key Findings:

Substituent Effects :

- Bromine vs. Chlorine : Bromine’s larger atomic radius and lower electronegativity (compared to chlorine) result in longer bond lengths and weaker intermolecular interactions. This may reduce melting points compared to chlorinated analogs like 4,6-Dichloro-5-methoxypyrimidine (m.p. 313–315 K) .

- Methyl vs. Methoxy : The methyl group (CH₃) in this compound reduces polarity compared to methoxy (OCH₃), decreasing water solubility but enhancing lipophilicity, which is advantageous in agrochemical formulations .

Reactivity :

- Bromine at positions 4 and 6 makes the compound highly reactive toward palladium-catalyzed cross-coupling reactions, similar to 5-Bromo-4,6-dimethylpyrimidine .

- The absence of electron-donating groups (e.g., methoxy) increases susceptibility to nucleophilic aromatic substitution compared to 4,6-Dichloro-5-methoxypyrimidine .

Applications :

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4,6-Dibromo-5-methylpyrimidine, and how do reaction conditions influence yield and purity?

The synthesis of brominated pyrimidines typically involves halogenation of precursor compounds. For example, analogous compounds like 4,6-Dichloro-5-methoxypyrimidine are synthesized using phosphorus oxychloride (POCl₃) under reflux with a base like N,N-dimethylaniline . For this compound, bromination agents such as PBr₃ or HBr in acetic acid may be employed. Reaction temperature, stoichiometry, and solvent polarity critically affect regioselectivity and byproduct formation. Post-synthesis purification via column chromatography or recrystallization is recommended to isolate the target compound.

Q. What analytical techniques are most reliable for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ²D experiments) is essential for confirming regiochemistry and purity. For instance, the methyl group in 5-methylpyrimidine derivatives produces distinct singlet peaks in ¹H NMR (~δ 2.5 ppm). Mass spectrometry (EI or ESI) validates molecular weight, while X-ray crystallography can resolve structural ambiguities in crystalline derivatives . Differential Scanning Calorimetry (DSC) or melting point analysis ensures phase purity.

Intermediate-Level Research Questions

Q. How does the steric and electronic nature of substituents on the pyrimidine ring affect reactivity in cross-coupling reactions?

The bromine atoms at positions 4 and 6 act as leaving groups in Suzuki or Buchwald-Hartwig couplings. Steric hindrance from the 5-methyl group may slow down reactions compared to non-methylated analogs. Computational studies (DFT) can predict electron density distribution, guiding catalyst selection (e.g., Pd(PPh₃)₄ for electron-deficient systems). Systematic substitution studies, as seen in 5-substituted-6-chlorouracils, demonstrate that methyl groups stabilize intermediates but may reduce electrophilicity .

Q. What strategies mitigate degradation of this compound during storage or experimental use?

Brominated pyrimidines are prone to hydrolysis under humid conditions. Store the compound in anhydrous solvents (e.g., dry DMSO or THF) at –20°C under inert gas. Stability tests via HPLC or TLC over time can identify degradation products. Analogous compounds like 5-aminopyrimidines show instability in DMSO due to oxidation; thus, freshly prepared solutions are recommended for biological assays .

Advanced Research Questions

Q. How can conflicting data on the biological activity of this compound derivatives be resolved?

Contradictions in biological activity (e.g., antimicrobial vs. cytotoxic effects) may arise from assay conditions or impurities. Reproducibility requires strict control of cell lines, solvent concentrations (e.g., <0.1% DMSO), and validation via orthogonal assays (e.g., MIC vs. time-kill curves). Structural analogs like 5-fluoro-2,4-dimethoxypyrimidine highlight the importance of substituent positioning on target binding .

Q. What computational models predict the regioselectivity of nucleophilic aromatic substitution in this compound?

Density Functional Theory (DFT) calculations can map electrostatic potential surfaces to identify reactive sites. For example, the electron-withdrawing bromine atoms increase the electrophilicity of adjacent carbons, favoring substitution at position 4 over 5. Molecular dynamics simulations may further elucidate solvent effects on transition states, as seen in studies of similar halogenated pyrimidines .

Q. How does the methyl group at position 5 influence the compound’s pharmacokinetic properties?

The 5-methyl group enhances lipophilicity (calculated logP), potentially improving membrane permeability but reducing aqueous solubility. In vitro assays (e.g., Caco-2 permeability) paired with metabolic stability tests in liver microsomes can quantify these effects. Comparative studies with des-methyl analogs, like 4,6-dibromopyrimidine, provide insights into structure-property relationships .

Q. Methodological Considerations

Q. What experimental designs are effective for studying reaction mechanisms in brominated pyrimidine systems?

Isotopic labeling (e.g., ²H or ¹³C at reactive positions) combined with kinetic isotope effects (KIE) can distinguish between SNAr and radical pathways. Trapping experiments with TEMPO (for radicals) or intermediate isolation via cryogenic quenching are recommended. For example, analogous chlorinated pyrimidines show stepwise mechanisms under polar protic solvents .

Q. How can researchers address discrepancies in crystallographic vs. spectroscopic data for this compound derivatives?

Multi-technique validation is critical. Single-crystal X-ray structures provide definitive bond lengths and angles, while solid-state NMR can resolve dynamic disorder in crystals. For amorphous samples, pair distribution function (PDF) analysis or Raman spectroscopy may bridge structural gaps. Contradictions in 5-methylpyrimidine derivatives often arise from polymorphism, necessitating PXRD screening .

Q. Data Presentation Guidelines

Include tables for comparative yields, spectroscopic data, and computational parameters. Example:

| Substituent | Yield (%) | ¹H NMR (δ, ppm) | LogP |

|---|---|---|---|

| 5-Me, 4,6-Br | 78 | 2.51 (s, 3H) | 2.3 |

| 5-H, 4,6-Br | 65 | - | 1.8 |

Table 1. Comparative data for methylated vs. non-methylated analogs.

Properties

Molecular Formula |

C5H4Br2N2 |

|---|---|

Molecular Weight |

251.91 g/mol |

IUPAC Name |

4,6-dibromo-5-methylpyrimidine |

InChI |

InChI=1S/C5H4Br2N2/c1-3-4(6)8-2-9-5(3)7/h2H,1H3 |

InChI Key |

YFMKZHQMMKZBHF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=CN=C1Br)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.